

Furobufen: A Technical Guide to its Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Furobufen	
Cat. No.:	B1674283	Get Quote

Disclaimer: Publicly available toxicological data for **furobufen** is limited. This guide summarizes the available information and, where data is lacking, provides information on the structurally related non-steroidal anti-inflammatory drug (NSAID), fenbufen, for comparative purposes. This information is intended for researchers, scientists, and drug development professionals and should not be interpreted as a complete safety assessment of **furobufen**.

Introduction

Furobufen is a non-steroidal anti-inflammatory drug (NSAID) with anti-arthritic and antipyretic effects. It is recognized for its analgesic properties in inflamed tissues.[1] Like other NSAIDs, its therapeutic effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain signaling.

This technical guide provides a comprehensive overview of the known toxicological and safety profile of **furobufen**, with supplementary data from studies on fenbufen to provide a broader context within its chemical class.

Pharmacokinetics and Metabolism

Furobufen is rapidly metabolized in vivo to its major active metabolite, 2-dibenzofuranacetic acid (DBFA). Both **furobufen** and DBFA exhibit strong binding to human serum proteins (exceeding 99%). The serum elimination half-life of **furobufen** and its primary metabolite varies across species.

Table 1: Serum Elimination Half-Life of **Furobufen** and its Major Metabolite (DBFA)

Species	Furobufen t½	DBFA t½
Rats	25 minutes	6 hours
Dogs	35 minutes	15 hours
Humans	3 hours	Approximately 20 hours

Data derived from disposition studies of furobufen.

The rapid conversion of **furobufen** to its active metabolite is a key consideration in its pharmacological and toxicological evaluation.

Non-Clinical Toxicology

Comprehensive non-clinical toxicology data for **furobufen** is not readily available in the public domain. Therefore, this section primarily summarizes findings for the related compound, fenbufen.

Acute Toxicity

Specific LD50 values for **furobufen** have not been identified in the reviewed literature. For fenbufen, toxicology studies have been conducted in mice, rats, and dogs, revealing gastrointestinal and renal changes at toxic doses, which are characteristic of this class of drugs.[2]

Subchronic and Chronic Toxicity

Detailed subchronic and chronic toxicity studies for **furobufen** are not publicly available. Studies on fenbufen indicate that, like other NSAIDs, long-term administration at high doses can lead to gastrointestinal and renal effects.[2]

Genotoxicity

There is a lack of specific genotoxicity data for **furobufen**.

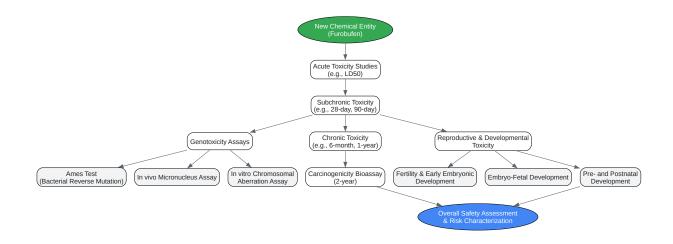
Carcinogenicity

No carcinogenicity bioassays for **furobufen** have been identified in the available literature.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for **furobufen** are not available. However, studies on the related compound, fenbufen, provide some insight.

Oral administration of fenbufen to rats, rabbits, and mice during organogenesis at dosages as high as 40 mg/kg/day showed no evidence of teratogenic or other embryotoxic effects.[3] In female rats, there were no apparent effects on gonadal function, estrous cycle, mating behavior, or fertility.[3] However, at doses of 20 mg/kg/day and greater, maternal dystocia, increased duration of gestation, prolonged parturition, and increased mortality of offspring (stillbirths) were observed in rats. In male rats, no effects on fertility or general reproductive performance were noted, aside from effects related to the ulcerogenic properties of the compound.


Experimental Protocol: Fenbufen Reproductive Toxicity Study

- Test Species: Rats, Rabbits, and Mice.
- Administration: Oral gavage.
- Dosage (Teratogenicity): Up to 40 mg/kg/day during the period of organogenesis.
- Dosage (Fertility and General Reproduction Rats): Varied, with effects such as dystocia noted at ≥20 mg/kg/day.
- Parameters Evaluated:
 - Teratogenicity: Evidence of embryotoxic and teratogenic effects.
 - Female Reproduction (Rats): Gonadal function, estrous cycle, mating behavior, fertility, gestation duration, parturition, and offspring viability.
 - Male Reproduction (Rats): Fertility and general reproductive performance.

Signaling Pathways and Mechanism of Toxicity

The primary mechanism of action of NSAIDs, including likely **furobufen**, involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. This pathway is central to both the therapeutic anti-inflammatory effects and some of the toxicological effects, particularly gastrointestinal toxicity.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The pharmacological properties of fenbufen. A review PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology studies of fenbufen PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reproductive toxicology of fenbufen PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Furobufen: A Technical Guide to its Toxicological and Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674283#furobufen-toxicology-and-safety-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

The Availability & The ling